molecular formula C18H20N4O B140144 11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol

11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol

Cat. No.: B140144
M. Wt: 308.4 g/mol
InChI Key: KBSRARKSRVWNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GMC 1-165 is a chemical compound that serves as an analogue of clozapine. It is characterized by its affinities at serotonin 2A, serotonin 2C, and muscarinic acetylcholine M1 receptors. Unlike clozapine, GMC 1-165 is devoid of dopamine affinities, making it a unique compound in its class .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GMC 1-165 involves the reaction of specific chemical precursors under controlled conditions. The primary synthetic route includes the reaction of 4-methylpiperazine with dibenzodiazepine derivatives. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of GMC 1-165 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored and controlled to maintain optimal conditions for maximum yield.

Chemical Reactions Analysis

Types of Reactions: GMC 1-165 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

GMC 1-165 has a wide range of scientific research applications:

Mechanism of Action

GMC 1-165 exerts its effects by binding to specific receptors in the body. It has high affinities for serotonin 2A, serotonin 2C, and muscarinic acetylcholine M1 receptors. The binding of GMC 1-165 to these receptors modulates various cellular pathways, leading to its observed effects. The compound’s mechanism of action involves the inhibition or activation of these receptors, which in turn affects neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Uniqueness: GMC 1-165 is unique due to its specific receptor affinities and lack of dopamine binding. This makes it a valuable compound for research focused on serotonin and muscarinic receptors without the confounding effects of dopamine interactions .

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-21-8-10-22(11-9-21)18-14-12-13(23)6-7-15(14)19-16-4-2-3-5-17(16)20-18/h2-7,12,19,23H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSRARKSRVWNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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